ZrTe₂ vs. ZrSe₂: Bond-Length Driven Transition from Topological Semimetal to Semiconductor
ZrTe₂ is a topological Dirac semimetal, whereas the selenium analog ZrSe₂ is a semiconductor. First-principles calculations reveal that the longer Zr–Te bond length (relative to Zr–Se) induces a band inversion between Te p and Zr d states at the Γ point, yielding nontrivial band topology in ZrTe₂ that is absent in ZrSe₂ [1]. The comparative band structure study demonstrates that ZrSe₂ exhibits an indirect band gap of 0.9 eV, while ZrTe₂ remains semimetallic with band overlap [1].
| Evidence Dimension | Electronic band gap / band topology |
|---|---|
| Target Compound Data | 0 eV (semimetal with band inversion and nontrivial topology) |
| Comparator Or Baseline | ZrSe₂: indirect band gap of 0.9 eV (semiconductor, trivial topology) |
| Quantified Difference | 0.9 eV gap difference; topological vs. trivial electronic structure |
| Conditions | First-principles DFT calculations; comparative band structure analysis |
Why This Matters
Procurement of ZrTe₂ is mandated for experiments requiring topological Dirac semimetal behavior with band inversion, which cannot be achieved using semiconducting ZrSe₂.
- [1] Metal-chalcogen bond-length induced electronic phase transition from semiconductor to topological semimetal in ZrX₂ (X=Se and Te). Physical Review B. 2020;101(15):155124. View Source
